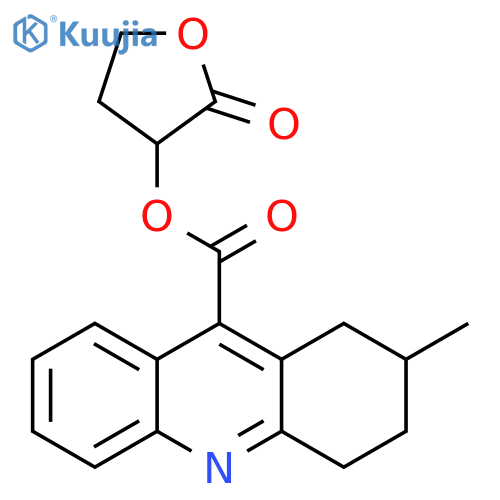Cas no 453555-35-6 (9-Acridinecarboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, tetrahydro-2-oxo-3-furanyl ester)

453555-35-6 structure
商品名:9-Acridinecarboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, tetrahydro-2-oxo-3-furanyl ester
9-Acridinecarboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, tetrahydro-2-oxo-3-furanyl ester 化学的及び物理的性質
名前と識別子
-
- 9-Acridinecarboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, tetrahydro-2-oxo-3-furanyl ester
- 453555-35-6
- 2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate
- AKOS033664439
- 2-Oxotetrahydrofuran-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate
- SR-01000039081
- Oprea1_241520
- Z19179227
- SR-01000039081-1
- EN300-37441979
-
- インチ: 1S/C19H19NO4/c1-11-6-7-15-13(10-11)17(12-4-2-3-5-14(12)20-15)19(22)24-16-8-9-23-18(16)21/h2-5,11,16H,6-10H2,1H3
- InChIKey: QYFQXTIHTQDAFD-UHFFFAOYSA-N
- ほほえんだ: C1C2C(=NC3C(C=2C(OC2CCOC2=O)=O)=CC=CC=3)CCC1C
計算された属性
- せいみつぶんしりょう: 325.13140809g/mol
- どういたいしつりょう: 325.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
9-Acridinecarboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, tetrahydro-2-oxo-3-furanyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37441979-2.5g |
2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate |
453555-35-6 | 95.0% | 2.5g |
$1370.0 | 2025-03-16 | |
| Aaron | AR028HJ8-100mg |
2-oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate |
453555-35-6 | 95% | 100mg |
$357.00 | 2025-02-16 | |
| Aaron | AR028HJ8-500mg |
2-oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate |
453555-35-6 | 95% | 500mg |
$776.00 | 2025-02-16 | |
| Aaron | AR028HJ8-5g |
2-oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate |
453555-35-6 | 95% | 5g |
$2814.00 | 2023-12-15 | |
| Aaron | AR028HJ8-10g |
2-oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate |
453555-35-6 | 95% | 10g |
$4160.00 | 2023-12-15 | |
| 1PlusChem | 1P028HAW-50mg |
2-oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate |
453555-35-6 | 95% | 50mg |
$255.00 | 2024-05-02 | |
| Aaron | AR028HJ8-2.5g |
2-oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate |
453555-35-6 | 95% | 2.5g |
$1909.00 | 2023-12-15 | |
| Enamine | EN300-37441979-1.0g |
2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate |
453555-35-6 | 95.0% | 1.0g |
$699.0 | 2025-03-16 | |
| Enamine | EN300-37441979-10.0g |
2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate |
453555-35-6 | 95.0% | 10.0g |
$3007.0 | 2025-03-16 | |
| Enamine | EN300-37441979-0.05g |
2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate |
453555-35-6 | 95.0% | 0.05g |
$162.0 | 2025-03-16 |
9-Acridinecarboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, tetrahydro-2-oxo-3-furanyl ester 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
453555-35-6 (9-Acridinecarboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, tetrahydro-2-oxo-3-furanyl ester) 関連製品
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
